![molecular formula C49H60B4O8 B13402029 2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobifluorene core with four boronic ester groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] typically involves the following steps:
Formation of the Spirobifluorene Core: The spirobifluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent cyclization reactions.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a borylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester groups can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of various organic materials and pharmaceuticals.
科学的研究の応用
2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: It is employed in the synthesis of conjugated polymers and other advanced materials that have applications in sensors, transistors, and other electronic devices.
Medicinal Chemistry: The compound’s boronic ester groups make it a useful building block in the synthesis of biologically active molecules and potential drug candidates.
作用機序
The mechanism by which 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester groups act as nucleophiles, reacting with electrophilic partners (such as aryl halides) in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .
類似化合物との比較
Similar Compounds
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound also features multiple boronic ester groups and is used in similar applications, such as organic electronics and materials science.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester compound used in the synthesis of conjugated copolymers and other advanced materials.
Uniqueness
What sets 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] apart is its spirobifluorene core, which provides unique electronic properties and structural stability. This makes it particularly valuable in the development of high-performance organic electronic devices .
特性
分子式 |
C49H60B4O8 |
|---|---|
分子量 |
820.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[2',7,7'-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C49H60B4O8/c1-41(2)42(3,4)55-50(54-41)29-17-21-33-34-22-18-30(51-56-43(5,6)44(7,8)57-51)26-38(34)49(37(33)25-29)39-27-31(52-58-45(9,10)46(11,12)59-52)19-23-35(39)36-24-20-32(28-40(36)49)53-60-47(13,14)48(15,16)61-53/h17-28H,1-16H3 |
InChIキー |
FZXHNTCTFRYPRM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)B7OC(C(O7)(C)C)(C)C)C8=C5C=C(C=C8)B9OC(C(O9)(C)C)(C)C)C=C(C=C4)B1OC(C(O1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


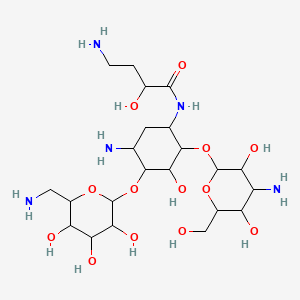
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
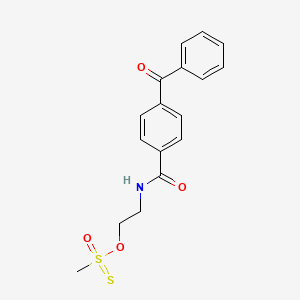
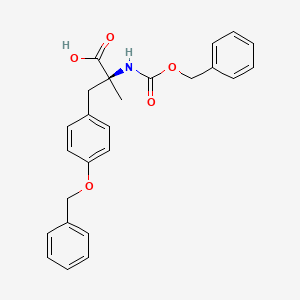
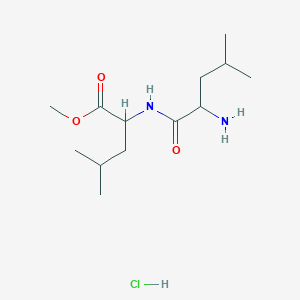
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
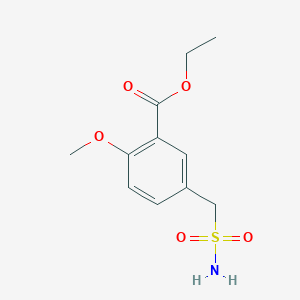

![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
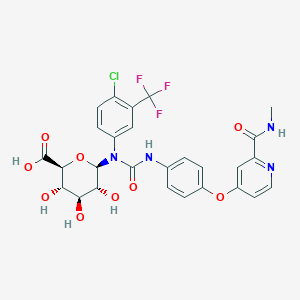
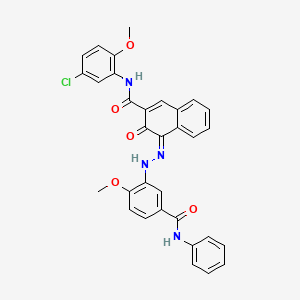
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
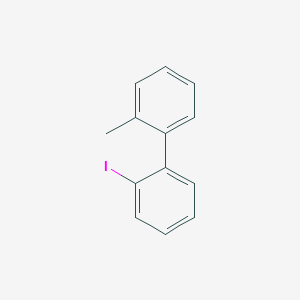
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
